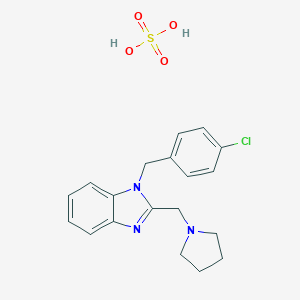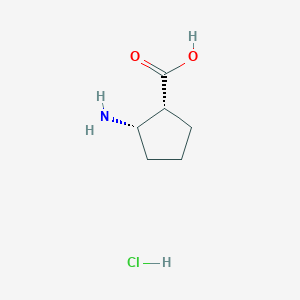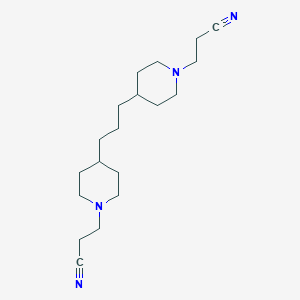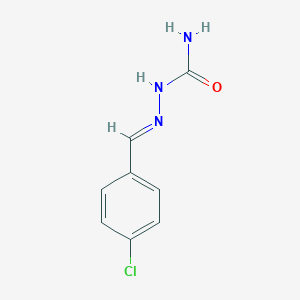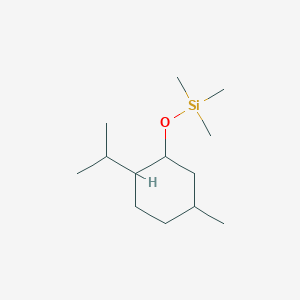
Silane, (p-menth-3-yloxy)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (p-menth-3-yloxy)trimethyl-, commonly known as MMTS, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is mainly used as a reagent in organic synthesis. MMTS is a versatile compound that can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing.
Mécanisme D'action
MMTS modifies cysteine residues in proteins by reacting with the thiol group (-SH) of the cysteine residue. This reaction forms a covalent bond between the MMTS molecule and the cysteine residue, which can be used to study protein-protein interactions and enzyme activity.
Effets Biochimiques Et Physiologiques
MMTS has been shown to have a minimal effect on biochemical and physiological systems. It is non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMTS in scientific research is its versatility. It can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing. MMTS is also a stable compound that can be easily stored and transported.
One of the limitations of using MMTS is that it can only modify cysteine residues in proteins. This limits its use in certain applications where other amino acid residues need to be modified.
List of
Orientations Futures
1. Development of new MMTS derivatives for protein modification and peptide synthesis.
2. Investigation of the effect of MMTS on enzyme activity.
3. Development of new methods for the synthesis of MMTS.
4. Investigation of the effect of MMTS on protein-protein interactions.
5. Use of MMTS in the synthesis of new drugs and therapeutics.
6. Investigation of the effect of MMTS on DNA sequencing.
7. Development of new applications for MMTS in scientific research.
Méthodes De Synthèse
MMTS can be synthesized by reacting p-menth-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces MMTS as a colorless liquid. The synthesis of MMTS is a straightforward process that can be easily scaled up for industrial use.
Applications De Recherche Scientifique
MMTS is widely used in scientific research as a reagent for protein modification and peptide synthesis. It is used to modify cysteine residues in proteins, which can be used to study protein-protein interactions and enzyme activity. MMTS is also used in the synthesis of peptides, which are used in drug discovery and development.
Propriétés
Numéro CAS |
18419-38-0 |
|---|---|
Nom du produit |
Silane, (p-menth-3-yloxy)trimethyl- |
Formule moléculaire |
C13H28OSi |
Poids moléculaire |
228.45 g/mol |
Nom IUPAC |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
Clé InChI |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
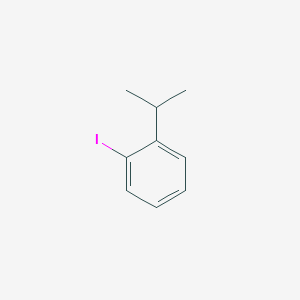
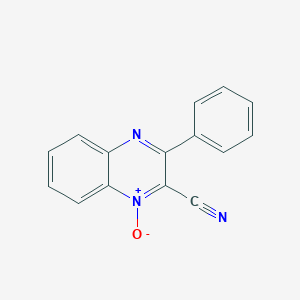
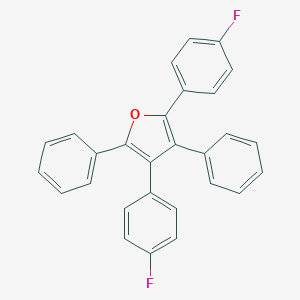
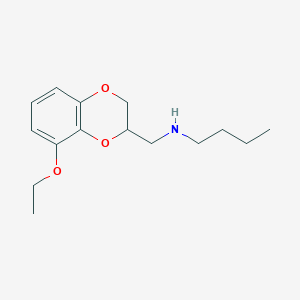
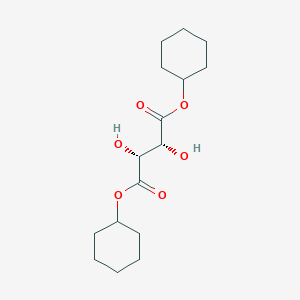
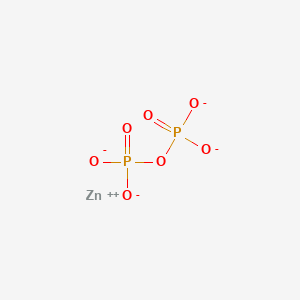
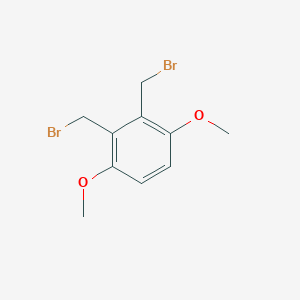
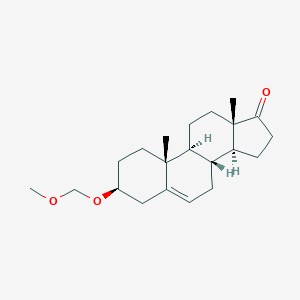
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
